1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with phenyl, dimethyl, and thienylmethylene groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 2-thienylmethylene aldehyde. The reaction is carried out in anhydrous methanol under reflux conditions for 1.5 to 2 hours . The reaction proceeds smoothly under mild conditions, favoring the retention of labile ester groups and resulting in high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable synthesis of similar pyrazolone derivatives suggests that the process can be adapted for larger-scale production. The use of common solvents like methanol and ethanol, along with mild reaction conditions, makes the synthesis amenable to industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thienylmethylene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound can form metal complexes, which may enhance its biological activity. The presence of the thienylmethylene group allows for interactions with specific enzymes and receptors, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: A precursor in the synthesis of the target compound.
1,5-Dimethyl-2-phenyl-4-[(2-phenylimidazo[1,2-a]pyridin-3-yl)methylene]amino]-1,2-dihydro-3H-pyrazol-3-one: A similar compound with antimicrobial activity.
1,5-Dimethyl-2-phenyl-4-[(2-oxo-1,2-diphenyl-ethylidene)amino]-1,2-dihydro-3H-pyrazol-3-one: Known for its ligand characteristics and biological activity.
Uniqueness
The uniqueness of 1,5-dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one lies in its thienylmethylene group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one (CAS Number: 105949-51-7) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, supported by recent research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N3OS. It features a pyrazole core substituted with a thienylmethylene group, which is critical for its biological activity. The compound's structure can be represented as follows:
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain synthesized derivatives showed promising results in inhibiting the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Derivative A | S. aureus | 15 |
Derivative B | E. coli | 18 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro and in vivo models. It was found to inhibit the release of pro-inflammatory cytokines like TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages . This suggests that the compound could be a candidate for treating inflammatory diseases.
3. Anticancer Activity
The anticancer effects of this compound have also been investigated. In vitro assays demonstrated that it effectively reduced the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The mean growth inhibition percentages were recorded as follows:
Cell Line | Growth Inhibition (%) |
---|---|
HeLa | 54.25 |
HepG2 | 38.44 |
The biological activities of this compound are believed to stem from its ability to modulate various biochemical pathways. For example, its anti-inflammatory effects are linked to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation and immune responses . Additionally, its anticancer properties may involve the induction of apoptosis in tumor cells through the activation of caspases .
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on this pyrazole structure. The study highlighted that modifications at specific positions on the pyrazole ring significantly influenced biological activity. For instance, introducing different substituents on the thienyl group enhanced antimicrobial efficacy while maintaining low toxicity towards normal cells .
Properties
Molecular Formula |
C16H15N3OS |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenyl-4-(thiophen-2-ylmethylideneamino)pyrazol-3-one |
InChI |
InChI=1S/C16H15N3OS/c1-12-15(17-11-14-9-6-10-21-14)16(20)19(18(12)2)13-7-4-3-5-8-13/h3-11H,1-2H3 |
InChI Key |
YHYGZKJGFQLXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CS3 |
Origin of Product |
United States |
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